H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH
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Overview
Description
The compound H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH is a peptide consisting of eight amino acids: alanine, leucine, isoleucine, threonine, valine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure, often involving the oxidation of sulfur-containing amino acids like cysteine.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism by which H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH exerts its effects involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can activate or inhibit signaling pathways, leading to various biological responses. The exact mechanism depends on the context in which the peptide is used and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- These peptides differ in their terminal groups or additional amino acids, which can influence their biological activity and stability.
H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH: shares similarities with other peptides like and .
Uniqueness
The uniqueness of This compound
Properties
Molecular Formula |
C39H72N8O11 |
---|---|
Molecular Weight |
829.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C39H72N8O11/c1-13-22(10)30(46-34(52)25(14-18(2)3)41-32(50)23(11)40)37(55)42-27(16-20(6)7)35(53)47-31(24(12)49)38(56)43-26(15-19(4)5)33(51)45-29(21(8)9)36(54)44-28(17-48)39(57)58/h18-31,48-49H,13-17,40H2,1-12H3,(H,41,50)(H,42,55)(H,43,56)(H,44,54)(H,45,51)(H,46,52)(H,47,53)(H,57,58)/t22-,23-,24+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
MUVGTRUVAJHATO-PDEUSXMWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
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